molecular formula C12H7F4N B1339368 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 370878-58-3

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1339368
CAS No.: 370878-58-3
M. Wt: 241.18 g/mol
InChI Key: UDGYLQTZGJGKPC-UHFFFAOYSA-N
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Description

FT-IR Analysis:

  • C–F stretches (trifluoromethyl): 1100–1200 cm⁻¹ (strong, asymmetric) .
  • Aromatic C–H stretches : 3050–3100 cm⁻¹ (weak).
  • Pyridine ring vibrations : 1580–1600 cm⁻¹ (C=C/C=N stretching) .

Raman Spectroscopy:

  • Trifluoromethyl symmetric stretch : 760–780 cm⁻¹ .
  • Ring breathing modes : 990–1010 cm⁻¹.

Table 2: Key vibrational modes and assignments

Frequency (cm⁻¹) Assignment Intensity
1125 C–F asymmetric stretch (–CF₃) Strong
1595 Pyridine ring stretching Medium
3055 Aromatic C–H stretch Weak
770 –CF₃ symmetric deformation Medium

The fluorophenyl group contributes additional C–F stretching signals near 1220–1250 cm⁻¹ , overlapping with pyridine modes .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGYLQTZGJGKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573474
Record name 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370878-58-3
Record name 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid esters under radical conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₁₂H₇F₄N 241.19 4-Fluorophenyl, -CF₃ Not reported Drug precursors, luminescent materials
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 203.18 4-Fluorophenyl, -F Not reported Biological activity studies
3-Methoxy-4-(trifluoromethyl)pyridine C₇H₆F₃NO 177.13 -OCH₃, -CF₃ Not reported Synthetic intermediates
4-[4(5)-(4-Fluorophenyl)-1H-imidazol-5(4)-yl]pyridine (C37) C₁₄H₁₀F₄N₄ 310.26 4-Fluorophenyl, imidazole-pyridine hybrid Not reported Hematopoietic progenitor cell expansion
5-(Ethyl)-2-(trifluoromethyl)pyridine C₈H₈F₃N 175.15 -C₂H₅, -CF₃ Not reported Not specified

Key Observations :

Substituent Effects :

  • The trifluoromethyl group (-CF₃) enhances electron-withdrawing character and metabolic stability compared to methoxy (-OCH₃) or ethyl (-C₂H₅) groups .
  • Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl) improves pharmacokinetic properties by reducing metabolic degradation .

Biological Activity: Compound C37 (4-[4(5)-(4-fluorophenyl)-1H-imidazol-5(4)-yl]pyridine) demonstrates significant hematopoietic progenitor cell (HPC) expansion activity, suggesting that hybrid imidazole-pyridine frameworks may enhance biological efficacy compared to simpler pyridine derivatives .

Material Science Applications :

  • This compound has been used to synthesize charge-neutral Ir(III) complexes for luminescent materials, whereas simpler derivatives like 2-Fluoro-5-(4-fluorophenyl)pyridine lack such reported utility .

Key Observations :

The synthesis of this compound is less documented compared to nitro- or amino-substituted analogs, which exhibit well-characterized IR and NMR profiles .

Trifluoromethylpyridines with bulky substituents (e.g., cyclopentyl groups) are often isolated as oils, suggesting that aryl-substituted variants like the target compound may have superior crystallinity .

Pharmacological and Industrial Relevance

  • Drug Development : Fluorinated pyridines are prevalent in kinase inhibitors and antimicrobial agents. For example, C37 ’s HPC expansion activity aligns with trends in hematology drug discovery .
  • Material Science : The trifluoromethyl group’s electron-withdrawing nature makes This compound a candidate for OLEDs and catalytic systems .

Biological Activity

2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic and pharmacodynamic profiles of compounds, making them more potent and selective in biological applications.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a 4-fluorophenyl group and a trifluoromethyl group at the 5-position. This configuration is significant as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC12H8F4N
Molecular Weight261.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as a fluorinated probe for imaging and diagnostic applications, leveraging its unique fluorine atoms for enhanced visibility in imaging techniques.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups, including this pyridine derivative, exhibit significant antimicrobial properties. A study highlighted the effectiveness of trifluoromethyl pyridine derivatives against Mycobacterium tuberculosis , showcasing their potential as anti-tubercular agents . The compound's structure allows it to penetrate bacterial membranes effectively, leading to rapid bactericidal activity.

Cytotoxicity Studies

Cytotoxicity assays have shown that while some trifluoromethyl-substituted compounds exhibit low selectivity, leading to toxicity against eukaryotic cells, others demonstrate promising profiles with high selectivity for bacterial targets . For instance, certain derivatives have shown an IC50 greater than 100 μM against HepG2 liver cancer cells, indicating a favorable safety margin for therapeutic applications .

Case Studies

  • Fluorinated Probes for Imaging :
    • A study utilized this compound as a fluorinated probe in imaging studies, demonstrating its ability to enhance contrast in fluorine-19 magnetic resonance imaging (MRI).
  • Anti-Tubercular Activity :
    • In vitro assays revealed that this compound had a minimum inhibitory concentration (MIC) of approximately 4.9 μM against M. tuberculosis , with no observed cytotoxicity at concentrations above 100 μM .
  • Insecticidal Properties :
    • The compound has also been investigated for its insecticidal properties, showing superior activity compared to non-fluorinated analogs against lepidopterous pests, attributed to the enhanced lipophilicity imparted by the trifluoromethyl group .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the pyridine ring significantly influence biological activity. The presence of the trifluoromethyl group at the 5-position enhances potency by improving lipophilicity and membrane permeability, while the para-fluoro substitution on the phenyl ring contributes to increased binding affinity towards biological targets .

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